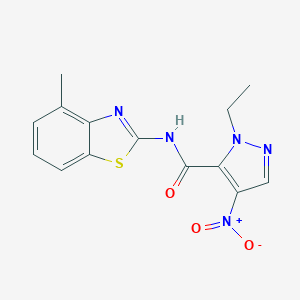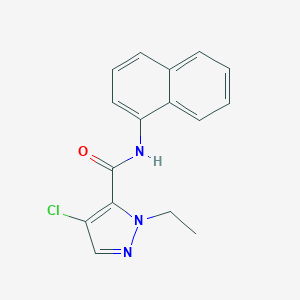![molecular formula C22H18N2O3 B214116 N-(6-methylpyridin-2-yl)-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B214116.png)
N-(6-methylpyridin-2-yl)-5-[(2-naphthyloxy)methyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methylpyridin-2-yl)-5-[(2-naphthyloxy)methyl]-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(6-methylpyridin-2-yl)-5-[(2-naphthyloxy)methyl]-2-furamide is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes and proteins involved in disease progression. It may also interact with specific receptors in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that N-(6-methylpyridin-2-yl)-5-[(2-naphthyloxy)methyl]-2-furamide has various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells. It has also been shown to reduce inflammation and oxidative stress in the body, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(6-methylpyridin-2-yl)-5-[(2-naphthyloxy)methyl]-2-furamide in lab experiments is its potential as a therapeutic agent. This compound may be useful in studying disease progression and developing new treatments for various diseases. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(6-methylpyridin-2-yl)-5-[(2-naphthyloxy)methyl]-2-furamide. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another direction is to study its potential as a diagnostic tool in imaging studies. Additionally, further research is needed to determine its safety and efficacy in human trials.
Synthesemethoden
N-(6-methylpyridin-2-yl)-5-[(2-naphthyloxy)methyl]-2-furamide has been synthesized using various methods. One such method involves the reaction of 2-furoic acid with 2-naphthol in the presence of thionyl chloride to form 2-naphthyloxyacetyl chloride. This intermediate is then reacted with 6-methyl-2-pyridinecarboxylic acid to form N-(6-methylpyridin-2-yl)-5-[(2-naphthyloxy)methyl]-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-(6-methylpyridin-2-yl)-5-[(2-naphthyloxy)methyl]-2-furamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and Alzheimer's disease. It has also been studied for its potential as a diagnostic tool in imaging studies.
Eigenschaften
Produktname |
N-(6-methylpyridin-2-yl)-5-[(2-naphthyloxy)methyl]-2-furamide |
|---|---|
Molekularformel |
C22H18N2O3 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
N-(6-methylpyridin-2-yl)-5-(naphthalen-2-yloxymethyl)furan-2-carboxamide |
InChI |
InChI=1S/C22H18N2O3/c1-15-5-4-8-21(23-15)24-22(25)20-12-11-19(27-20)14-26-18-10-9-16-6-2-3-7-17(16)13-18/h2-13H,14H2,1H3,(H,23,24,25) |
InChI-Schlüssel |
DREOZXXKKUNCOT-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(O2)COC3=CC4=CC=CC=C4C=C3 |
Kanonische SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(O2)COC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-phenyl-7-(trifluoromethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214034.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214035.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214036.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214039.png)


![N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B214046.png)
![5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214048.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214049.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214051.png)
![N-propyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B214055.png)
![N-cyclohexyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B214056.png)
![3-[(2,4-dichlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide](/img/structure/B214058.png)
![1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B214060.png)